11alpha-Hydroxyprogesterone 11alpha-Hydroxyprogesterone 11alpha-hydroxyprogesterone is a 11alpha-hydroxy steroid that is pregn-4-ene-3,20-dione substituted by a hydroxy group at position 11. It is an 11alpha-hydroxy steroid, a 3-oxo-Delta(4) steroid and a 20-oxo steroid. It is functionally related to a progesterone.
Brand Name: Vulcanchem
CAS No.: 80-75-1
VCID: VC21336606
InChI: InChI=1S/C21H30O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h10,15-19,24H,4-9,11H2,1-3H3
SMILES: CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C
Molecular Formula: C21H30O3
Molecular Weight: 330.5 g/mol

11alpha-Hydroxyprogesterone

CAS No.: 80-75-1

VCID: VC21336606

Molecular Formula: C21H30O3

Molecular Weight: 330.5 g/mol

* For research use only. Not for human or veterinary use.

11alpha-Hydroxyprogesterone - 80-75-1

Description

11α-Hydroxyprogesterone, also known as 11α-hydroxypregn-4-ene-3,20-dione, is an endogenous steroid and a metabolite of progesterone. It is classified as a weak antiandrogen and lacks androgenic, estrogenic, and progestogenic activities . This compound has been studied for its potential applications in medicine, particularly in the treatment of androgen-dependent skin conditions and as a precursor in the synthesis of corticosteroids like cortisone and hydrocortisone .

Antiandrogenic Activity

11α-Hydroxyprogesterone was investigated as a topical antiandrogen in the early 1950s for treating androgen-dependent skin conditions. It showed some benefits, although its antiandrogenic effects are considered weak .

Inhibition of 11β-Hydroxysteroid Dehydrogenase

Both 11α- and 11β-hydroxyprogesterone are potent inhibitors of 11β-hydroxysteroid dehydrogenase (11β-HSD), which is crucial for metabolizing active glucocorticoids into their inactive forms. This inhibition allows corticosterone to act as a mineralocorticoid, leading to sodium retention and increased blood pressure . The IC50 of 11α-hydroxyprogesterone for inhibiting 11β-HSD is approximately 0.9 nM, making it more potent than some other inhibitors like glycyrrhetinic acid .

Effects on Blood Pressure

Studies in rats have shown that both 11α- and 11β-hydroxyprogesterone cause significant elevations in blood pressure within three days, an effect that persists over a 14-day period. This hypertensive effect is abolished by adrenalectomy and attenuated by mineralocorticoid receptor antagonists, indicating that it depends on adrenal function and mineralocorticoid receptor activation .

Production and Synthesis

11α-Hydroxyprogesterone can be produced through the transformation of progesterone using fungal cells like Aspergillus. Immobilized fungal cells have been shown to improve the yield of this transformation process, with optimal production achieved after 12 hours of incubation .

Research Findings and Applications

Property/ActivityDescription
Chemical Structure11α-hydroxypregn-4-ene-3,20-dione
Molecular FormulaC21H30O3
Molecular Weight330.5 g/mol
Biological ActivityWeak antiandrogen; inhibits 11β-HSD
Effects on Blood PressureCauses hypertension in rats by inhibiting 11β-HSD
Production MethodTransformation of progesterone using fungal cells
CAS No. 80-75-1
Product Name 11alpha-Hydroxyprogesterone
Molecular Formula C21H30O3
Molecular Weight 330.5 g/mol
IUPAC Name 17-acetyl-11-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Standard InChI InChI=1S/C21H30O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h10,15-19,24H,4-9,11H2,1-3H3
Standard InChIKey BFZHCUBIASXHPK-UHFFFAOYSA-N
Isomeric SMILES CC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C
SMILES CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C
Canonical SMILES CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C
Synonyms (11a)-11-Hydroxypregn-4-ene-3,20-dione; 11-Hydroxyprogesterone; 4-Pregnene-11a-ol-3,20-dione
Reference Christy H., et al., J. Steroid Biochem., Mol., Biol., 116, 171 (2009)
Peristera, O., et al., Toxicol., Lett., 189, 219 (2009)
Mori, T., et al., Toxicol., Lett., 186, 123 (2009)
PubChem Compound 220502
Last Modified Aug 15 2023

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